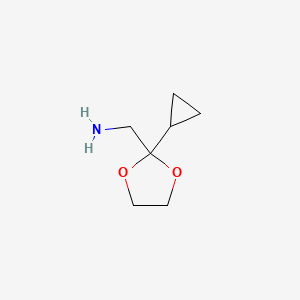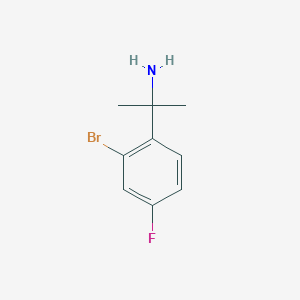
1-(2-cyclopropyl-1,3-dioxolan-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-cyclopropyl-1,3-dioxolan-2-yl)methanamine is a heterocyclic compound featuring a dioxolane ring fused with a cyclopropyl group and an aminomethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-cyclopropyl-1,3-dioxolan-2-yl)methanamine typically involves the condensation of cyclopropyl ketones with ethylene glycol in the presence of a Brønsted or Lewis acid catalyst . The reaction is carried out under reflux conditions, often using toluenesulfonic acid as a catalyst to facilitate the removal of water from the reaction mixture .
Industrial Production Methods: Industrial production methods for this compound may involve the use of silica gel or alumina as catalysts, which are more environmentally friendly compared to traditional mineral acids . These catalysts help in the condensation of ethylene glycol with carbonyl compounds under pressure and without the use of solvents .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-cyclopropyl-1,3-dioxolan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction typically produces alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-(2-cyclopropyl-1,3-dioxolan-2-yl)methanamine has several scientific research applications:
Wirkmechanismus
The mechanism by which 1-(2-cyclopropyl-1,3-dioxolan-2-yl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, influencing biochemical pathways . The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxolane: A related compound with a similar ring structure but without the aminomethyl and cyclopropyl groups.
2-Methyl-1,3-dioxolane: Similar in structure but with a methyl group instead of an aminomethyl group.
2-Methylaminomethyl-1,3-dioxolane: Contains a methylaminomethyl group, making it structurally similar but with different functional properties.
Uniqueness: 1-(2-cyclopropyl-1,3-dioxolan-2-yl)methanamine is unique due to its combination of a cyclopropyl group and an aminomethyl substituent, which imparts distinct chemical and biological properties compared to other dioxolanes .
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
(2-cyclopropyl-1,3-dioxolan-2-yl)methanamine |
InChI |
InChI=1S/C7H13NO2/c8-5-7(6-1-2-6)9-3-4-10-7/h6H,1-5,8H2 |
InChI-Schlüssel |
BXIARUCWCMRBGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2(OCCO2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-Methyldioxolan-2-yl)-2-sulfamoylbenzo[b]thiophene](/img/structure/B8333282.png)




![3-nitro-2-{4-[3-(pyridin-2-yl)prop-2-yn-1-ylidene]piperidin-1-yl}pyridine](/img/structure/B8333324.png)

![2-[[4-(2-Fluoroethoxy)phenoxy]methyl]oxirane](/img/structure/B8333342.png)


![1-(4-fluoro-phenyl)-5-methyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B8333355.png)
![1-[2-Fluoro-4-(1,3-thiazol-4-yl)phenyl]-1-ethanone](/img/structure/B8333362.png)
![3-(1-Benzofur-2-yl)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B8333366.png)

